

Spectroscopic Analysis of 4-Methyl-1-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1-pentanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-1-pentanol**, a primary alcohol with applications as a metabolite and in chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **4-Methyl-1-pentanol**.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Methyl-1-pentanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.61	Triplet	2H	H-1 (-CH ₂ OH)
1.94	Singlet	1H	-OH
1.57	Multiplet	1H	H-4 (-CH(CH ₃) ₂)
1.50 - 1.60	Multiplet	2H	H-2 (-CH ₂ -)
1.22 - 1.35	Multiplet	2H	H-3 (-CH ₂ -)
0.86	Doublet	6H	H-5, H-6 (-CH(CH ₃) ₂)

Data obtained in CDCl₃ at 90 MHz.[\[1\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **4-Methyl-1-pentanol**

Chemical Shift (δ) ppm	Carbon Assignment
62.93	C-1 (-CH ₂ OH)
35.05	C-2 (-CH ₂ -)
30.62	C-3 (-CH ₂ -)
27.97	C-4 (-CH(CH ₃) ₂)
22.61	C-5, C-6 (-CH(CH ₃) ₂)

Data obtained in CDCl₃ at 15.09 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4-Methyl-1-pentanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
2955, 2870	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1385, 1365	Medium	C-H bend (gem-dimethyl)
1058	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **4-methyl-1-pentanol** does not typically show a strong molecular ion peak. Key fragmentation patterns for alcohols include alpha-cleavage and dehydration.^[2]

Table 4: Mass Spectrometry Data for **4-Methyl-1-pentanol**

m/z	Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
84	Low	$[C_6H_{12}]^+$	Dehydration (loss of H_2O)
69	Moderate	$[C_5H_9]^+$	Loss of a methyl radical from the dehydrated ion
56	High	$[C_4H_8]^+$	Retro-ene rearrangement of the dehydrated ion (ionized isobutene)[3] [4]
43	Moderate	$[C_3H_7]^+$	Isopropyl cation
41	High	$[C_3H_5]^+$	Allyl cation

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small amount of **4-Methyl-1-pentanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 90 MHz instrument. For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **4-Methyl-1-pentanol**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

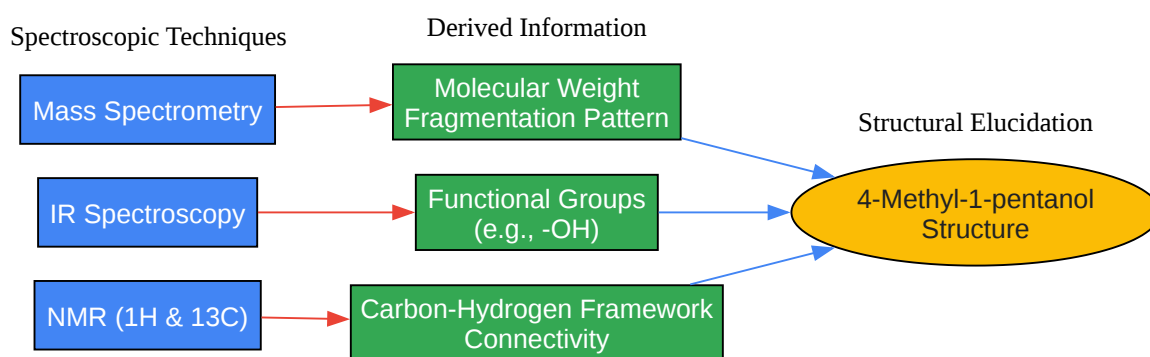
Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like **4-Methyl-1-pentanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios to detect the molecular ion and fragment ions. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **4-Methyl-1-pentanol**.



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Caption: Workflow of Spectroscopic Analysis.

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